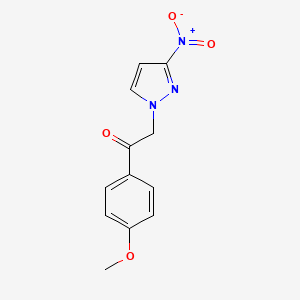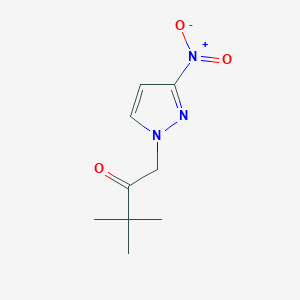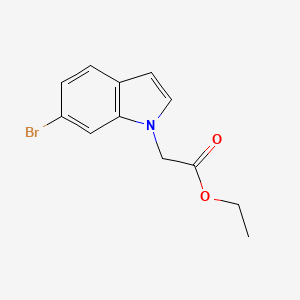
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, often referred to as 1-BPNE, is a compound of interest in the field of chemistry. It is a member of the nitro-pyrazole family, which is a group of compounds that are characterized by their nitro group and pyrazole ring. 1-BPNE has been studied for its potential applications in a variety of areas, including synthesis, scientific research, and mechanism of action.
Scientific Research Applications
Structural Characterization and Analysis
Structural Characterization and Hirshfeld Surface Analysis : A related pyrazoline compound was synthesized and characterized, highlighting the importance of structural analysis in understanding molecular interactions. The study utilized X-ray diffraction and Hirshfeld surface analysis to detail the crystal packing and intermolecular interactions, providing a foundation for understanding the structural properties of similar compounds (Delgado et al., 2020).
Fluorescent Properties for Imaging and Sensing
Spectral Characterization and Fluorescent Assessment : Research on pyrazoline derivatives, including compounds structurally similar to the chemical , has focused on their spectral and fluorescent properties. These studies contribute to the development of new fluorescent materials for applications in sensing and imaging (Ibrahim et al., 2016).
Crystallography and Molecular Modeling
Synthesis and Crystal Structures : The synthesis and structural characterization of N-substituted pyrazolines, including related compounds, underline the importance of crystallography in drug development. Understanding the crystal structure aids in the rational design of molecules with potential therapeutic applications (Loh et al., 2013).
Nonlinear Optical Properties
Molecular Structure, FT-IR, and Molecular Docking Study : The study of similar compounds provides insights into their electronic structure and potential applications in nonlinear optics. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, pointing towards their potential in therapeutic applications (Mary et al., 2015).
Organic Electronics and Photonics
Synthesis, Photophysical and Computational Study : The design and synthesis of novel compounds, including pyrazoline derivatives, for use in organic electronics and photonics. The study highlights their potential in developing photonic and electronic devices due to their spectroscopic properties and the effect of halogen substitution on electronic states (Kumbar et al., 2018).
Anticancer and Antimicrobial Applications
Cytotoxicity Studies of Rhenium(I) Complexes : The investigation into the cytotoxic nature of complexes incorporating pyrazoline derivatives against cancer cell lines. These studies demonstrate the potential of such compounds in developing new anticancer therapies (Varma et al., 2020).
properties
IUPAC Name |
1-(4-bromophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHUGXYDGOOIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)




![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)
